3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide

Catalog No.
S6608359
CAS No.
1339239-30-3
M.F
C9H9BrFNO2
M. Wt
262.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide

CAS Number

1339239-30-3

Product Name

3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide

IUPAC Name

3-bromo-5-fluoro-N-methoxy-N-methylbenzamide

Molecular Formula

C9H9BrFNO2

Molecular Weight

262.08 g/mol

InChI

InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3

InChI Key

WLKRZFPDSMPZAQ-UHFFFAOYSA-N

SMILES

CN(C(=O)C1=CC(=CC(=C1)Br)F)OC

Canonical SMILES

CN(C(=O)C1=CC(=CC(=C1)Br)F)OC

3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide is an organic compound characterized by the molecular formula C9H9BrFNO2C_9H_9BrFNO_2 and a molecular weight of 262.08 g/mol. This compound features a benzamide structure with bromine and fluorine substituents on the aromatic ring, as well as methoxy and methyl groups attached to the nitrogen atom of the amide. The presence of these halogens and functional groups enhances its chemical reactivity and potential biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

There is no documented information regarding the mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide.

  • The bromo group might raise concerns about halogenation hazards, requiring appropriate handling procedures to avoid skin or eye contact and inhalation [].
  • The aromatic structure and amide functionality suggest potential flammability. Standard fire safety practices should be followed during handling.

  • Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups through nucleophilic substitution processes.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation to yield corresponding oxides or reduction to form amines.
  • Hydrolysis: The amide group can be hydrolyzed under acidic or basic conditions, resulting in the formation of a carboxylic acid and an amine.

Common reagents for these reactions include strong acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The specific products formed depend on the reaction conditions and reagents used.

While specific biological activity data for 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide is limited, compounds with similar structures often exhibit significant pharmacological properties. For instance, halogenated benzamides are known to interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine may enhance lipophilicity and improve binding affinity to biological targets, potentially leading to applications in medicinal chemistry.

The synthesis of 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide typically involves several steps:

  • Starting Materials: The synthesis usually begins with 3-bromo-5-fluoroaniline.
  • Coupling Reaction: This is reacted with N-methoxy-N-methylamine in the presence of coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) or other suitable coupling reagents.
  • Purification: The product is then purified through standard techniques such as recrystallization or chromatography.

3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide has several applications across different fields:

  • Chemical Research: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Biological Studies: The compound can be utilized in enzyme inhibition studies and protein-ligand interaction research.
  • Industrial Use: It is employed in producing specialty chemicals and materials.

Interaction studies involving 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide focus on its binding affinity with biological targets such as enzymes and receptors. Techniques such as surface plasmon resonance (SPR) or enzyme-linked immunosorbent assays (ELISA) may be employed to assess these interactions. Understanding these interactions is crucial for evaluating the compound's pharmacological profile and therapeutic potential.

Several compounds share structural similarities with 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
3-Bromo-4-fluoro-N-methoxy-N-methylbenzamideFluorine at a different positionDifferent reactivity profile due to substitution pattern
N-Methoxy-N-methylbenzamideLacks halogen substituentsDifferent chemical properties due to absence of halogens
2-Bromo-5-fluoro-N-methylbenzamideBromine at a different positionVarying biological interactions compared to target compound
3-Bromo-2-fluoro-N-methoxy-N-methylbenzamideSimilar structure but different halogen placementUnique combination of substituents influences reactivity

The unique combination of bromine and fluorine atoms along with methoxy and methyl groups on the nitrogen atom contributes to distinct chemical properties, enhancing its potential applications in medicinal chemistry compared to these similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

260.98007 g/mol

Monoisotopic Mass

260.98007 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-23-2023

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